(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Catalog No.
S1768097
CAS No.
220498-02-2
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

220498-02-2

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

PTSLRPMRTOVHAB-JOCHJYFZSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a derivative of the amino acid phenylalanine. It is identified by the following:

  • Chemical formula: C24H21NO4 PubChem:
  • CAS number: 220498-02-2 GlpBio:

Potential Applications

While the specific research applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid are not extensively documented, its structural features suggest potential areas of investigation:

  • Peptide Synthesis: The presence of an amino acid backbone and a carboxylic acid group makes this molecule a potential building block for peptide synthesis. ChemSpider:
  • Medicinal Chemistry: The molecule's structure could be explored for its potential interactions with biological targets relevant to drug discovery. Further research is needed in this area.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, also known as Fmoc-(R)-3-amino-3-phenylpropionic acid, is a derivative of phenylalanine characterized by a fluorenylmethoxycarbonyl group. This compound has the molecular formula C24H21NO4C_{24}H_{21}NO_{4} and a molecular weight of approximately 387.43 g/mol. It is primarily utilized in peptide synthesis and research applications due to its stability and ability to protect amino groups during

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: It can react with other amino acids to form peptides, utilizing the carboxylic acid group for coupling.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild basic conditions, allowing the free amine to participate in further reactions.
  • Acid-Base Reactions: The carboxylic acid group can engage in acid-base chemistry, acting as a proton donor or acceptor depending on the reaction conditions.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid exhibits biological activities characteristic of amino acid derivatives. It has been noted for its potential ergogenic effects, influencing anabolic hormone secretion and providing energy during physical exertion. Additionally, it may play a role in enhancing mental performance during stress-related tasks and mitigating exercise-induced muscle damage .

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid typically involves the following steps:

  • Protection of Amino Group: The amino group of phenylalanine is protected using fluorenylmethoxycarbonyl chloride.
  • Coupling Reaction: The protected amino acid is then coupled with a suitable carboxylic acid derivative to form the desired compound.
  • Deprotection: Finally, the fluorenylmethoxycarbonyl group is removed to yield the free amino acid if needed.

These steps can be performed using standard peptide synthesis techniques such as solid-phase synthesis or solution-phase synthesis .

This compound is primarily used in:

  • Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
  • Research: In studies investigating amino acid derivatives and their effects on physiological processes.
  • Pharmaceutical Development: As a potential candidate for developing new therapeutic agents due to its biological activity.

Interaction studies have shown that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid interacts with various biological systems:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which may affect drug metabolism .
  • Transport Mechanisms: The compound is a substrate for P-glycoprotein, indicating its potential influence on drug absorption and distribution within biological systems .

Several compounds are structurally similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, highlighting its unique features:

Compound NameCAS NumberSimilarityUnique Features
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid209252-15-30.97Enantiomer with opposite configuration
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid266318-79-00.90Contains a branched alkane chain
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid212688-54-50.92Longer carbon chain with branching
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid209252-16-40.92Contains an additional phenyl group

These comparisons underscore the structural diversity among phenylalanine derivatives while emphasizing the unique properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid as a versatile building block in chemical and biochemical research .

XLogP3

4.1

Dates

Modify: 2023-08-15

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